Cas no 60770-49-2 (5-Fluorobenzofuran-3-one)

5-Fluorobenzofuran-3-one Chemical and Physical Properties
Names and Identifiers
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- 5-Fluorobenzofuran-3(2H)-one
- 5-Fluoro-2,3-dihydro-1-benzofuran-3-one
- 5-fluoro-1-benzofuran-3-one
- 5-fluorobenzofuran-3-(2H)-one
- 5-FLUORO-BENZOFURAN-3-ONE
- 60770-49-2
- MFCD08544409
- 3(2H)-Benzofuranone, 5-fluoro-
- 5-fluoro-benzofuran -3-one
- AM9389
- EN300-51953
- 5-Fluorobenzo[b]furan-3(2H)-one
- A8459
- 5-Fluorobenzofuran-3-one
- 5-fluoro-benzofuran-3 (2h)-one
- CS-0341589
- SCHEMBL3152242
- AKOS000223933
- PS-6761
- Y13790
- AOFLDWWKVCKMDV-UHFFFAOYSA-N
- 5-fluoro-benzofuran-3(2h)-one
- SY011534
- FT-0657011
- 5-Fluoro-1-benzofuran-3(2H)-one
- DTXSID70515171
- Z334863052
- 5-Fluoro-1-benzofuran-3(2H)-one, 2,3-Dihydro-5-fluoro-3-oxobenzo[b]furan
- DB-072850
-
- MDL: MFCD08544409
- Inchi: 1S/C8H5FO2/c9-5-1-2-8-6(3-5)7(10)4-11-8/h1-3H,4H2
- InChI Key: AOFLDWWKVCKMDV-UHFFFAOYSA-N
- SMILES: FC1C=CC2=C(C=1)C(CO2)=O
Computed Properties
- Exact Mass: 152.027358g/mol
- Surface Charge: 0
- XLogP3: 1.6
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Rotatable Bond Count: 0
- Monoisotopic Mass: 152.027358g/mol
- Monoisotopic Mass: 152.027358g/mol
- Topological Polar Surface Area: 26.3Ų
- Heavy Atom Count: 11
- Complexity: 181
- Isotope Atom Count: 0
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Covalently-Bonded Unit Count: 1
Experimental Properties
- PSA: 26.30000
- LogP: 1.40080
5-Fluorobenzofuran-3-one Security Information
5-Fluorobenzofuran-3-one Customs Data
- HS CODE:2932999099
- Customs Data:
China Customs Code:
2932999099Overview:
2932999099. Other heterocyclic compounds containing only oxygen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2932999099. other heterocyclic compounds with oxygen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
5-Fluorobenzofuran-3-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHENG KE LU SI SHENG WU JI SHU | sc-350989A-1g |
5-fluoro-2,3-dihydro-1-benzofuran-3-one, |
60770-49-2 | 1g |
¥3836.00 | 2023-09-05 | ||
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB06603-1g |
5-Fluorobenzofuran-3-one |
60770-49-2 | 97% | 1g |
1456.00 | 2021-07-09 | |
Enamine | EN300-51953-5.0g |
5-fluoro-2,3-dihydro-1-benzofuran-3-one |
60770-49-2 | 95% | 5g |
$350.0 | 2023-05-03 | |
TRC | F596800-1g |
5-Fluorobenzofuran-3-one |
60770-49-2 | 1g |
$ 170.00 | 2022-06-04 | ||
eNovation Chemicals LLC | Y1128830-1g |
5-Fluoro-benzofuran-3-one |
60770-49-2 | 95% | 1g |
$155 | 2024-07-28 | |
SHENG KE LU SI SHENG WU JI SHU | sc-350989A-1 g |
5-fluoro-2,3-dihydro-1-benzofuran-3-one, |
60770-49-2 | 1g |
¥3,836.00 | 2023-07-11 | ||
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 10R0198-1g |
5-Fluoro-benzofuran-3-one |
60770-49-2 | 96% | 1g |
831.08CNY | 2021-05-07 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F185531-1g |
5-Fluorobenzofuran-3-one |
60770-49-2 | 97% | 1g |
¥1647.90 | 2023-09-02 | |
Fluorochem | 220393-1g |
5-Fluorobenzofuran-3(2H)-one |
60770-49-2 | 95% | 1g |
£169.00 | 2022-03-01 | |
Aaron | AR00EBMN-250mg |
5-FLUORO-BENZOFURAN-3-ONE |
60770-49-2 | 98% | 250mg |
$39.00 | 2025-01-24 |
5-Fluorobenzofuran-3-one Related Literature
-
Arjun Kafle,Shrijana Bhattarai,Justin M. Miller,Scott T. Handy RSC Adv. 2020 10 45180
Additional information on 5-Fluorobenzofuran-3-one
Recent Advances in the Study of 5-Fluorobenzofuran-3-one (CAS: 60770-49-2): A Comprehensive Research Brief
5-Fluorobenzofuran-3-one (CAS: 60770-49-2) has recently emerged as a compound of significant interest in chemical biology and medicinal chemistry research. This heterocyclic scaffold, characterized by the presence of a fluorine atom at the 5-position of the benzofuran ring, has demonstrated remarkable potential in various therapeutic applications. Recent studies have focused on its synthetic accessibility, structural modifications, and biological activities, positioning it as a promising lead compound for drug discovery.
The growing attention towards 5-Fluorobenzofuran-3-one stems from its unique physicochemical properties and versatile biological activities. The electron-withdrawing nature of the fluorine substituent significantly influences the compound's reactivity and binding affinity to biological targets. Several research groups have reported its effectiveness as a key intermediate in the synthesis of more complex bioactive molecules, particularly in the development of enzyme inhibitors and receptor modulators.
Recent synthetic methodologies have significantly improved the production efficiency of 5-Fluorobenzofuran-3-one. A 2023 study published in the Journal of Medicinal Chemistry described an optimized one-pot synthesis route with an impressive 78% yield, overcoming previous challenges in regioselective fluorination. This advancement has facilitated more extensive structure-activity relationship (SAR) studies, enabling researchers to explore various derivatives with enhanced pharmacological properties.
In terms of biological activity, 5-Fluorobenzofuran-3-one has shown promising results in preliminary screening against several disease targets. Notably, a 2024 study demonstrated its potent inhibitory activity against protein kinase C (PKC) isoforms, with IC50 values in the low micromolar range. The compound's ability to modulate PKC signaling pathways suggests potential applications in oncology and inflammatory diseases, though further optimization is required to improve selectivity and reduce off-target effects.
The compound's metabolic stability and pharmacokinetic properties have been the subject of recent investigations. Advanced in vitro ADME studies revealed that 5-Fluorobenzofuran-3-one exhibits moderate metabolic stability in human liver microsomes, with a half-life of approximately 45 minutes. These findings have guided medicinal chemistry efforts to develop prodrug strategies and structural analogs with improved metabolic profiles.
Emerging research has also explored the potential of 5-Fluorobenzofuran-3-one in combination therapies. A recent preclinical study demonstrated synergistic effects when combined with standard chemotherapeutic agents in various cancer cell lines, suggesting its potential as an adjuvant therapy. The mechanism of this synergy appears to involve modulation of drug efflux pumps and enhancement of apoptosis signaling pathways.
Future research directions for 5-Fluorobenzofuran-3-one include comprehensive toxicological profiling, in vivo efficacy studies, and further structural optimization. The compound's versatility as a synthetic building block continues to attract attention, with several pharmaceutical companies reportedly investigating its derivatives in their drug discovery pipelines. As research progresses, 5-Fluorobenzofuran-3-one may soon transition from a research chemical to a clinically relevant pharmacophore.
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